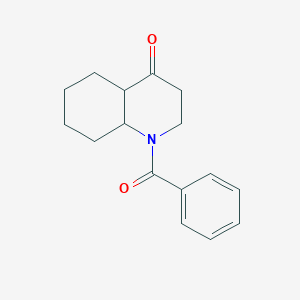

1-Benzoyloctahydroquinolin-4(1H)-one

Description

1-Benzoyloctahydroquinolin-4(1H)-one is a bicyclic organic compound featuring a partially saturated quinolinone backbone substituted with a benzoyl group at the 1-position. The octahydro designation indicates a fully saturated eight-membered ring system, distinguishing it from simpler dihydro or tetrahydro derivatives.

Properties

CAS No. |

4624-77-5 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-benzoyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |

InChI |

InChI=1S/C16H19NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |

InChI Key |

HARZRCTWABIBKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)CCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzoyloctahydroquinolin-4(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the octahydroquinoline ring.

Benzoylation: The next step is the introduction of the benzoyl group through a benzoylation reaction. This is typically achieved using benzoyl chloride in the presence of a base such as pyridine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 1-Benzoyloctahydroquinolin-4(1H)-one.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-Benzoyloctahydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.

Scientific Research Applications

1-Benzoyloctahydroquinolin-4(1H)-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzoyloctahydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group plays a crucial role in its binding affinity to target proteins, influencing various biological processes. The compound may inhibit or activate specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The benzoyl group in the target compound may reduce electron density at the quinolinone core compared to benzyl or alkyl substituents, altering reactivity in electrophilic substitutions .

- Solubility: Longer alkyl chains (e.g., 2-nonyl in ) increase lipophilicity, whereas polar groups like 4-hydroxy () enhance water solubility.

- Saturation : Fully saturated octahydro derivatives likely exhibit greater conformational rigidity and stability compared to dihydro analogs, impacting their utility in materials science .

Functional Group Modifications in Heterocyclic Systems

Quinazolinone vs. Quinolinone

- 1-Benzyl-2-phenylquinazolin-4(1H)-one () replaces the quinolinone oxygen with a nitrogen atom, forming a quinazolinone.

Halogenated Derivatives

- 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one () demonstrates how halogenation (Cl) can improve bioactivity by increasing molecular polarity and resistance to metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.